molecular formula C18H18N4O3S B2926541 Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 876866-32-9

Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2926541
CAS No.: 876866-32-9
M. Wt: 370.43
InChI Key: LUEPBVGZKGMYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a compound that belongs to the class of heterocyclic pyrimidine scaffolds . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with various compounds. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives is shown in Scheme 1 .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The structure of these compounds can be confirmed by IR, NMR, Mass and elemental analysis study .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex and involve multiple steps. For example, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano [2,3- d ]pyrimidine scaffolds .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined through various analytical techniques. For example, the compound 3 was characterized from 1 H NMR by the disappearance of methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and appearance of the acid proton signal of 3 at δ 13.6 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is involved in various chemical reactions, including methylation and acylation. These processes are studied for derivatives of Biginelli-compounds, such as 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (Kappe & Roschger, 1989).
  • This compound is also involved in the synthesis of novel pyrido and thieno derivatives, which are important for the development of new pharmaceuticals and chemicals (Bakhite et al., 2005).

Biological Activities

  • Compounds derived from this compound have shown a range of biological activities. For instance, derivatives of ethyl 2-alkylthio-4-oxo-3,4-(and 1,4)-dihydropyrido[2,3-d]pyrimidine-5- and -6- carboxylate displayed notable pharmacological activity (Śladowska et al., 1990).
  • In a different study, certain dihydropyrimidines synthesized from this compound exhibited significant anti-hypertensive and anti-ulcer activities (Rana et al., 2004; Rana et al., 2011).

Pharmaceutical Synthesis

Antimicrobial and Antiallergic Properties

  • Novel derivatives synthesized from this compound have been explored for their antimicrobial properties, indicating potential in developing new antibacterial and antifungal agents (Shastri & Post, 2019).
  • Some derivatives also show enhanced antiallergic activity, which is critical for developing new treatments for allergies (Hermecz et al., 1984).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on the specific compound and its intended use. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on the specific compound. It’s important to refer to the safety data sheet for specific information .

Future Directions

The future directions for research on pyrimidine derivatives are promising. For instance, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as .

Properties

IUPAC Name

methyl 7-methyl-4-oxo-2-prop-2-enylsulfanyl-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-4-9-26-18-21-15-14(16(23)22-18)13(11-5-7-19-8-6-11)12(10(2)20-15)17(24)25-3/h4-8,13H,1,9H2,2-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEPBVGZKGMYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=NC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.